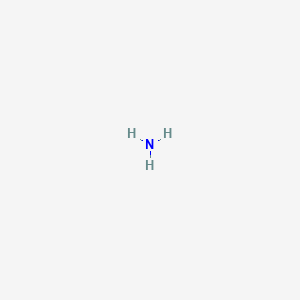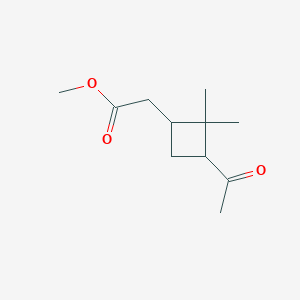
2-(4-Nitrophenyl)malonaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)malonaldehyde is a compound with the molecular formula C9H7NO4 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is 2-(4-nitrophenyl)propanedial .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde include a molecular weight of 193.16 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 80 Ų .Relevant Papers The search results include a paper on the catalytic reduction of 4-nitrophenol by nanostructured materials . This paper discusses the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol . It also discusses the thermodynamics parameters related to the model catalytic reduction .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(4-Nitrophenyl)malonaldehyde is utilized in proteomics research as a biochemical tool. It’s particularly used for the study of protein structures and functions, as well as the identification of protein-protein interactions . Its reactivity with amino groups can be exploited in labeling studies to track proteins in complex biological systems.
Electrochemical Sensors
In analytical chemistry , this compound has been used in the development of electrochemical sensors . These sensors are designed for the sensitive and selective determination of biomarkers like malondialdehyde (MDA), which is a key indicator of oxidative stress and damage in biological samples .
Synthesis of Dipyrromethane Compounds
2-(4-Nitrophenyl)malonaldehyde plays a role in the synthesis of dipyrromethane compounds . These compounds are significant in medicinal chemistry for their potential therapeutic applications. The high selectivity and efficiency of this synthesis are crucial for producing high-purity compounds for further research .
Environmental Studies
In environmental studies , derivatives of 2-(4-Nitrophenyl)malonaldehyde are used to understand the degradation processes of nitrophenol compounds in the environment. These studies are essential for assessing the environmental impact and developing strategies for the remediation of contaminated sites .
Industrial Applications
In the industrial sector , 2-(4-Nitrophenyl)malonaldehyde is used in the manufacturing of various chemical products. Its properties are leveraged in the synthesis of dyes, pigments, and other intermediates that require specific nitrophenylated structures .
Pharmacological Research
This compound is also significant in pharmacological research . It’s used in the study of drug-protein interactions and the development of drug delivery systems. Understanding its behavior at the molecular level can lead to the design of more effective pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOZLDEWIJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508158 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)malonaldehyde | |
CAS RN |
18915-53-2 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)









![Methyl iodide, [14C]](/img/structure/B100923.png)